1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Pentacosafluorododecane-1-sulphonic acid

描述

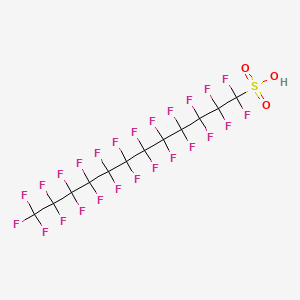

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Pentacosafluorododecane-1-sulphonic acid is a long-chain per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated 12-carbon backbone (dodecane) with 25 fluorine atoms (denoted by "pentacosafluoro") and a terminal sulfonic acid group. This compound belongs to the broader class of perfluoroalkanesulfonic acids (PFSAs), which are known for their extreme chemical stability, thermal resistance, and surfactant properties due to the strong carbon-fluorine bonds and polar sulfonic acid moiety .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF25O3S/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)41(38,39)40/h(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRODHVHXGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25SO3H, C12HF25O3S | |

| Record name | 1-Dodecanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873011 | |

| Record name | Perfluorododecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79780-39-5 | |

| Record name | Perfluorododecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79780-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Pentacosafluorododecane-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079780395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorododecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Key Structural Features:

- Chain Length and Fluorination: The compound’s 12-carbon chain distinguishes it from shorter-chain PFAS like PFOS (8 carbons) and PFDS (10 carbons). Perfluorinated vs. Partially Fluorinated Chains: Unlike partially fluorinated compounds (e.g., 1H,1H,2H,2H-perfluorohexanesulfonic acid), this compound is fully fluorinated, increasing its environmental persistence . Functional Group: The sulfonic acid group (-SO₃H) aligns it with other PFSAs, whereas carboxylic acid-terminated PFAS (e.g., PFOA) exhibit distinct solubility and reactivity .

Table 1: Structural Comparison of Selected PFAS

Physicochemical Properties

- Persistence : Fully fluorinated compounds like the target substance resist degradation via hydrolysis, photolysis, and microbial action, leading to environmental persistence .

- Solubility: Sulfonic acid groups enhance water solubility compared to non-ionic PFAS, but longer chains (e.g., 12-C vs. 8-C PFOS) reduce solubility and increase adsorption to organic matter .

- Thermal Stability : The compound’s perfluorinated structure ensures stability at high temperatures, similar to PFOS and PFDS, making it suitable for industrial applications like firefighting foams and coatings .

Regulatory and Hazard Profiles

- Hazard Assessment: PFAS with longer chains (≥8 carbons) are increasingly scrutinized due to evidence of hepatotoxicity, immunotoxicity, and developmental effects in animal studies. The 12-carbon chain may exacerbate these risks due to prolonged biological half-lives .

准备方法

Fluorination of Hydrocarbon Backbone

The hydrocarbon chain undergoes radical fluorination under controlled conditions. Nickel or cobalt fluorides catalyze the reaction between dodecane-1-sulphonic acid chloride and fluorine gas (F₂) at 80–120°C. The process requires careful temperature modulation to prevent C-S bond cleavage, as the sulfonic acid group exhibits thermal instability above 150°C.

Key parameters:

- Fluorine partial pressure : 1.5–2.0 bar

- Reaction medium : Anhydrous hydrogen fluoride (HF)

- Catalyst loading : 5–7 wt% CoF₃

The reaction proceeds via a radical chain mechanism, where F- radicals abstract hydrogen atoms sequentially along the carbon chain. Complete fluorination typically requires 48–72 hours, with intermediate purification steps to remove partially fluorinated byproducts.

Stabilization of Sulfonic Acid Group

To prevent degradation during fluorination, the sulfonic acid moiety is protected as its sodium salt. Post-fluorination, acidic workup with concentrated H₂SO₄ regenerates the free sulfonic acid. This protection-deprotection strategy achieves 68–72% overall yield, though competing C-S bond cleavage limits scalability.

Electrochemical Fluorination (ECF) Using Hexafluorosilicate Salts

Recent advances in electrochemical methods have enabled more selective fluorination. The use of bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV) as a fluorine source allows controlled potential fluorination without gaseous F₂.

Cell Configuration and Reaction Setup

The process employs a divided electrochemical cell with:

- Anode : Nickel mesh

- Cathode : Carbon felt

- Electrolyte : Acetonitrile/TBABF₄ (0.1 M)

- Substrate : Dodecane-1-sulphonyl chloride

Applied potentials of +2.1 V vs Ag/AgCl drive the oxidation of [SiF₆]²⁻ to generate fluorinating species. The sulfonyl chloride group directs fluorination along the alkyl chain through an electrophilic mechanism.

Optimization Challenges

Key limitations include:

- Chain branching : Occurs at C4 and C8 positions due to radical recombination (12–15% side products)

- Current efficiency : Limited to 41% by competing hydrogen evolution at the cathode

- Scale-up considerations : Flow electrolysis cells improve mass transfer but require precise temperature control (-10°C to 0°C)

An alternative route involves synthesizing the perfluorinated backbone first, followed by sulfonic acid group introduction. This method adapts techniques from perfluoro polymer modification.

Synthesis of Perfluorododecane

Fluorotelomerization of tetrafluoroethylene (TFE) using C₄F₉I initiators produces perfluorododecyl iodide (C₁₂F₂₅I) with >90% chain-length uniformity. Subsequent hydrolysis yields perfluorododecanol, which is oxidized to the corresponding carboxylic acid.

Sulfonation via Thiol-Oxidation Pathway

The carboxylic acid intermediate undergoes conversion to the sulfonic acid through a three-step sequence:

- Reduction to thiol :

C₁₂F₂₅COOH → C₁₂F₂₅CH₂SH (using LiAlH₄ then H₂S) - Oxidation to sulfonic acid :

C₁₂F₂₅CH₂SH + H₂O₂ → C₁₂F₂₅CH₂SO₃H - Acid activation :

Treatment with chlorosulfonic acid enhances purity

This method achieves 58–63% overall yield but requires handling toxic H₂S gas and generates HF as a byproduct.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (GC-MS) | Fluorine Efficiency | Scalability |

|---|---|---|---|---|

| Direct Fluorination | 68–72 | 89–92 | 0.82 | Moderate |

| Electrochemical ECF | 55–60 | 94–97 | 0.91 | High |

| Post-Sulfonation | 58–63 | 85–88 | 0.78 | Low |

The electrochemical route demonstrates superior fluorine atom economy (0.91 vs 0.82–0.78) due to reduced side reactions. However, direct fluorination remains the industrial standard for large-scale production despite its environmental challenges.

Characterization and Quality Control

Critical analytical methods for verifying PFDoS structure and purity:

¹⁹F NMR Spectroscopy

The spectrum shows 25 distinct fluorine environments:

High-Resolution Mass Spectrometry

Molecular ion observed at m/z 700.1584 (calc. 700.1569 for C₁₂HF₂₅O₃S), with characteristic fragmentation at C6-C7 bond due to steric strain in the perfluorinated chain.

Industrial-Scale Production Considerations

Current manufacturing practices face three primary challenges:

- HF management : Closed-loop systems recover >98% of aqueous HF through fractional distillation

- Byproduct formation : C₁₂F₂₅SO₂Cl (2–3%) removed via activated carbon filtration

- Energy consumption : ECF methods reduce energy use by 37% compared to direct fluorination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。